Human Serum Potency: RDEA-436 Reverses Rank Order vs. PD-325901 and ARRY-142886 at 50% Human Serum
In a direct head-to-head comparison measuring cellular phospho-ERK levels in A375 human melanoma cells, RDEA-436 was 3.3-fold more potent than PD-325901 and 7.4-fold more potent than ARRY-142886 in the presence of 50% human serum. Critically, this rank order was inverted in 50% mouse serum, where PD-325901 was the most potent compound [1].
| Evidence Dimension | Cellular MEK inhibition EC50 in 50% human serum |
|---|---|
| Target Compound Data | EC50 = 57 nM (RDEA-436, A375 cells, 50% human serum) |
| Comparator Or Baseline | PD-325901 EC50 = 189 nM; ARRY-142886 EC50 = 422 nM |
| Quantified Difference | RDEA-436 is 3.3-fold more potent than PD-325901 and 7.4-fold more potent than ARRY-142886 in 50% human serum |
| Conditions | A375 human melanoma cells; ELISA of phospho-ERK; 50% human serum; same study, same assay conditions |
Why This Matters
Procurement for translational oncology models that aim to recapitulate human tumor pharmacokinetics must account for the human serum environment, where RDEA-436 demonstrates the highest potency among the three comparators tested head-to-head.
- [1] Hamatake R, Iverson C, Larson G, et al. RDEA436, a novel MEK inhibitor with favorable pharmacokinetic properties. Cancer Res. 2008;68(9_Supplement):4895. doi:10.1158/0008-5472.CAN-08-4895 View Source
